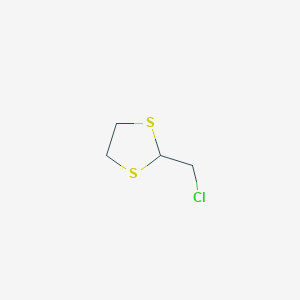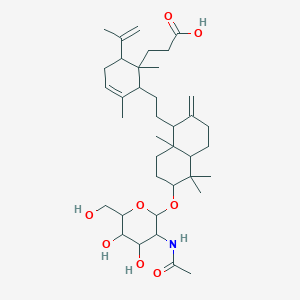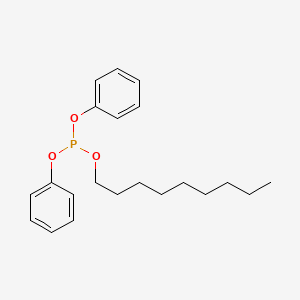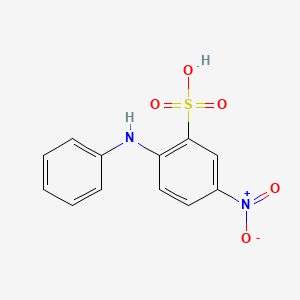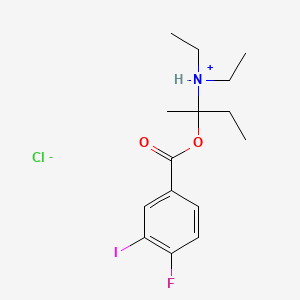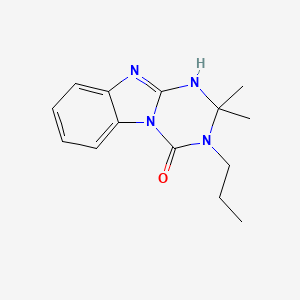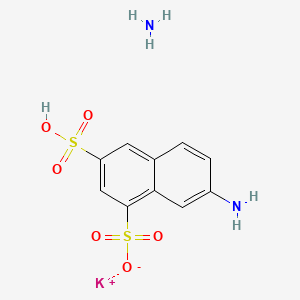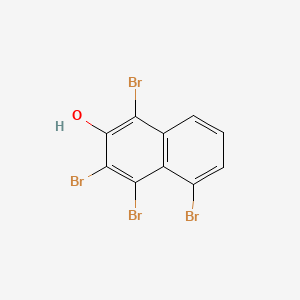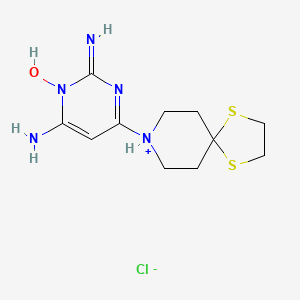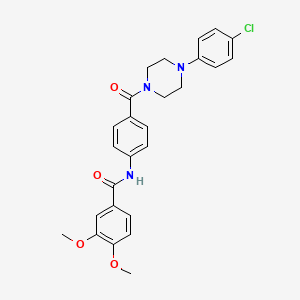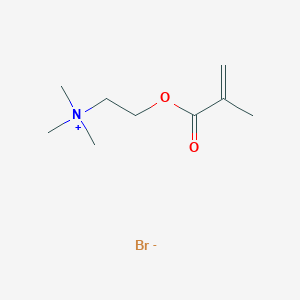
Cyanine7 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7 azide is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7 azide and is known for its high quantum yield and stability. This compound is particularly useful for incorporating Cyanine7 into various alkynylated biomolecules, making it a valuable tool in molecular biology and imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine7 azide is synthesized through a series of chemical reactions involving the incorporation of an azide group into the Cyanine7 dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine7 azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Click Chemistry: Copper(I) catalysts and alkynes in the presence of ascorbic acid as a reducing agent.
Major Products
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through click chemistry reactions.
Applications De Recherche Scientifique
Cyanine7 azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.
Mécanisme D'action
Cyanine7 azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine5.5 NHS Ester: A water-soluble, far-red dye used for labeling proteins.
Cyanine7.5 Maleimide: A thiol-reactive near-infrared dye for labeling protein SH groups.
Uniqueness
Cyanine7 azide is unique due to its high quantum yield and stability, making it particularly suitable for near-infrared imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its utility in various scientific research fields .
Propriétés
Formule moléculaire |
C40H51ClN6O |
|---|---|
Poids moléculaire |
667.3 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |
Clé InChI |
RUWCHESRINLNNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


